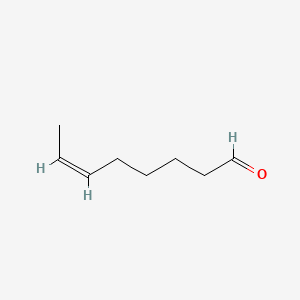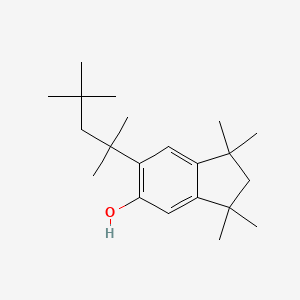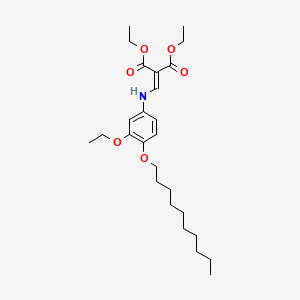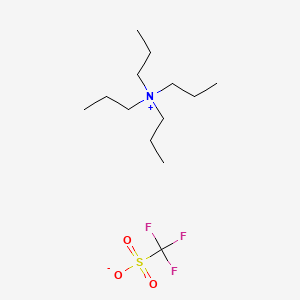
Tetrapropylammonium trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropylammonium trifluoromethanesulphonate is a quaternary ammonium salt with the molecular formula C13H28F3NO3S. It is known for its high solubility in organic solvents and its role as a phase-transfer catalyst in various chemical reactions . This compound is often used in organic synthesis and electrochemistry due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapropylammonium trifluoromethanesulphonate can be synthesized by reacting tetrapropylammonium bromide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried under vacuum to remove any residual solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapropylammonium trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction: While it is not typically involved in oxidation or reduction reactions directly, it can act as a supporting electrolyte in electrochemical cells.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Reaction Conditions: These reactions often occur in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide at room temperature.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with a halide nucleophile would yield a tetrapropylammonium halide and trifluoromethanesulfonic acid .
Applications De Recherche Scientifique
Tetrapropylammonium trifluoromethanesulphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrapropylammonium trifluoromethanesulphonate primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The molecular targets include various ionic species, and the pathways involve the formation of ion pairs and their subsequent transfer across phase boundaries .
Comparaison Avec Des Composés Similaires
- Tetrapropylammonium bromide
- Tetrapropylammonium chloride
- Tetrabutylammonium trifluoromethanesulphonate
Comparison: Tetrapropylammonium trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which imparts high solubility in organic solvents and strong phase-transfer catalytic properties. Compared to tetrapropylammonium bromide and chloride, it is more effective in facilitating reactions in non-aqueous media .
Propriétés
Numéro CAS |
35925-48-5 |
|---|---|
Formule moléculaire |
C13H28F3NO3S |
Poids moléculaire |
335.43 g/mol |
Nom IUPAC |
tetrapropylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H28N.CHF3O3S/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)8(5,6)7/h5-12H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
IGVWFPZXBUTUCG-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](CCC)(CCC)CCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


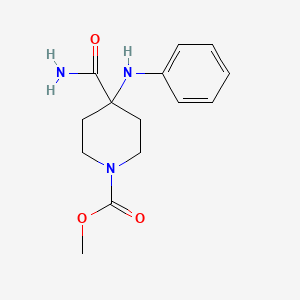


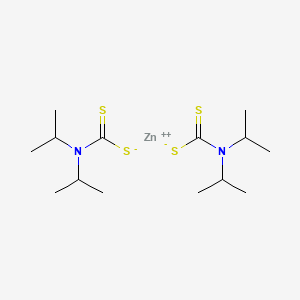

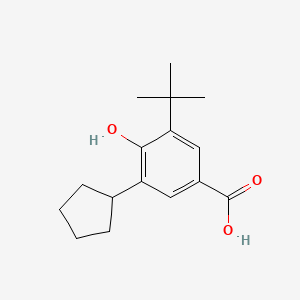
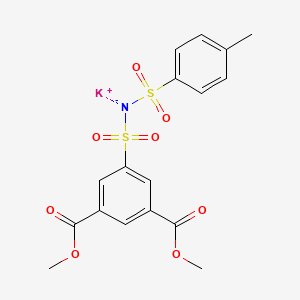
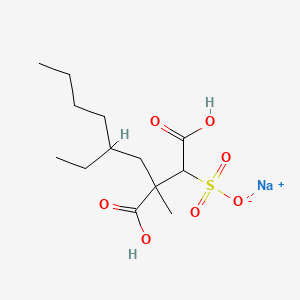
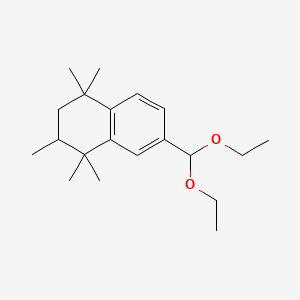
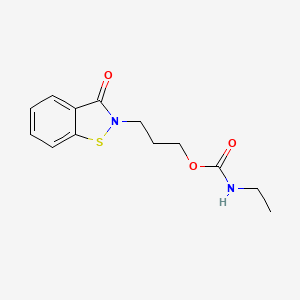
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
